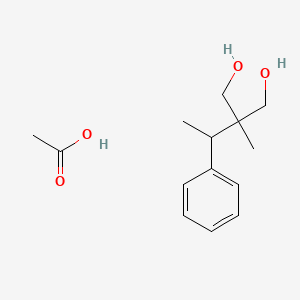![molecular formula C29H18O2 B12542112 Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- CAS No. 833485-70-4](/img/structure/B12542112.png)
Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by the fusion of a naphthalene ring with a furan ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- can be achieved through a one-pot, three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N). The reaction is typically carried out in acetonitrile (CH3CN) at room temperature for 24 hours, followed by refluxing in hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour . This method avoids the use of expensive catalysts and chromatographic separation, providing high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (e.g., Br2) for electrophilic substitution; amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthofurans.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein tyrosine kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the disruption of cellular processes such as proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-yl (phenyl)methanone: Known for its protein tyrosine kinase inhibitory activity.
Naphtho[2,3-b]furans: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- stands out due to its unique structural features, which combine the properties of both naphthalene and furan rings
Eigenschaften
CAS-Nummer |
833485-70-4 |
|---|---|
Molekularformel |
C29H18O2 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
naphthalen-2-yl-(1-phenylbenzo[e][1]benzofuran-2-yl)methanone |
InChI |
InChI=1S/C29H18O2/c30-28(23-15-14-19-8-4-5-12-22(19)18-23)29-26(21-10-2-1-3-11-21)27-24-13-7-6-9-20(24)16-17-25(27)31-29/h1-18H |
InChI-Schlüssel |
UANUGFFIGKZQIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=CC=CC=C4C=C3)C(=O)C5=CC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


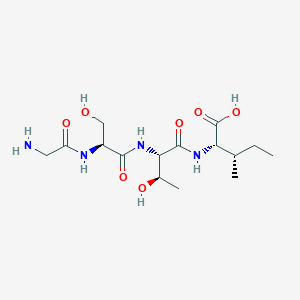
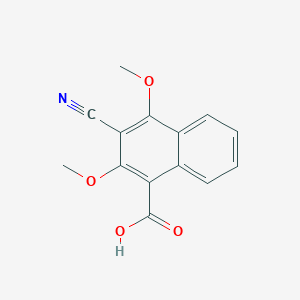
![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)

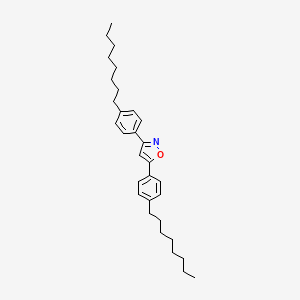
![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)

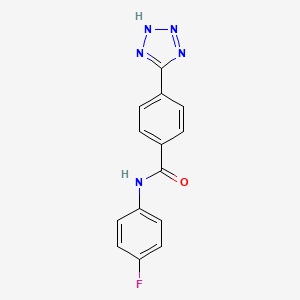
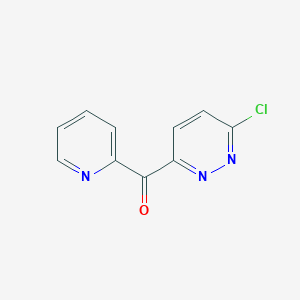
![4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12542083.png)
stannane](/img/structure/B12542085.png)
